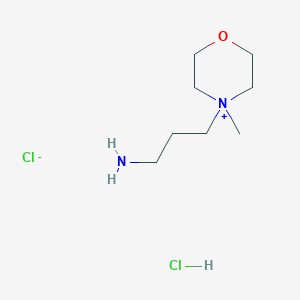
3-(4-Methylmorpholin-4-ium-4-yl)propan-1-amine;chloride;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Methylmorpholin-4-ium-4-yl)propan-1-amine;chloride;hydrochloride is a chemical compound with a complex structure that includes a morpholine ring substituted with a methyl group and a propan-1-amine chain. This compound is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methylmorpholin-4-ium-4-yl)propan-1-amine;chloride;hydrochloride typically involves the reaction of 4-methylmorpholine with a suitable alkylating agent, followed by the introduction of the propan-1-amine chain. The reaction conditions often require controlled temperatures and the use of solvents such as tetrahydrofuran or dimethylformamide to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and purity. The process may include steps such as purification through crystallization or distillation to obtain the final product in its chloride and hydrochloride forms.
Analyse Des Réactions Chimiques
Types of Reactions
3-(4-Methylmorpholin-4-ium-4-yl)propan-1-amine;chloride;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific temperatures, pressures, and solvents to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, reduction may produce reduced amines, and substitution reactions can result in a variety of substituted derivatives.
Applications De Recherche Scientifique
3-(4-Methylmorpholin-4-ium-4-yl)propan-1-amine;chloride;hydrochloride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of amides and esters.
Biology: The compound is utilized in biochemical assays and as a building block for the synthesis of biologically active molecules.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 3-(4-Methylmorpholin-4-ium-4-yl)propan-1-amine;chloride;hydrochloride exerts its effects involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile in chemical reactions, facilitating the formation of new chemical bonds. The pathways involved may include activation of carboxylic acids and subsequent nucleophilic attack by amines or alcohols.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride: This compound is used as a condensing agent in peptide synthesis and shares some structural similarities with 3-(4-Methylmorpholin-4-ium-4-yl)propan-1-amine;chloride;hydrochloride.
N,N-Diisopropylethylamine: Another reagent used in organic synthesis, particularly in amide coupling reactions.
Uniqueness
What sets this compound apart is its specific structure that allows it to participate in a wide range of chemical reactions, making it a versatile compound in both research and industrial applications.
Propriétés
Numéro CAS |
307002-08-0 |
|---|---|
Formule moléculaire |
C8H20Cl2N2O |
Poids moléculaire |
231.16 g/mol |
Nom IUPAC |
3-(4-methylmorpholin-4-ium-4-yl)propan-1-amine;chloride;hydrochloride |
InChI |
InChI=1S/C8H19N2O.2ClH/c1-10(4-2-3-9)5-7-11-8-6-10;;/h2-9H2,1H3;2*1H/q+1;;/p-1 |
Clé InChI |
LOOSGPSPFRQPDP-UHFFFAOYSA-M |
SMILES canonique |
C[N+]1(CCOCC1)CCCN.Cl.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(2S)-5-[(Diaminomethylidene)amino]-2-(D-phenylalanylamino)-2-(piperidine-1-carbonyl)pentanoyl]-L-serine](/img/structure/B15166779.png)

![[(4-Methylphenoxy)(tosylimino)methyl] azide](/img/structure/B15166789.png)

![[4-(Butoxymethyl)-2,6-dimethylphenoxy]acetic acid](/img/structure/B15166802.png)
![(8aS)-3-hydroxy-3-methyl-6,7,8,8a-tetrahydro-2H-pyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B15166803.png)
![N~1~-[3-(1-Azacyclopentadec-6-en-1-yl)propyl]propane-1,3-diamine](/img/structure/B15166806.png)

![1-Nonanone, 2-[[(4-methylphenyl)sulfonyl]oxy]-1-phenyl-](/img/structure/B15166821.png)

![2-[[5-Cyano-4-methyl-6-(2-sulfoanilino)pyridin-2-yl]amino]benzenesulfonic acid](/img/structure/B15166829.png)



